molecular formula C24H20O4 B2949863 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one CAS No. 452947-78-3

10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one

Cat. No.: B2949863
CAS No.: 452947-78-3
M. Wt: 372.42
InChI Key: JWHMRMLZXWDBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features an anthracenone core with a 3,4,5-trimethoxyphenyl substituent, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with anthracen-9-one under basic conditions. A common method includes the use of a base such as potassium hydroxide in an ethanol solvent, followed by refluxing the mixture to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one.

    Anthracen-9-one: The core structure of the compound.

    Combretastatin A-4: A compound with a similar trimethoxyphenyl group, known for its anti-cancer properties.

Uniqueness

This compound is unique due to its combination of the anthracenone core and the trimethoxyphenyl group.

Properties

IUPAC Name

10-[(3,4,5-trimethoxyphenyl)methylidene]anthracen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-26-21-13-15(14-22(27-2)24(21)28-3)12-20-16-8-4-6-10-18(16)23(25)19-11-7-5-9-17(19)20/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHMRMLZXWDBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.